molecular formula C10H15N3O2 B13074482 Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13074482
M. Wt: 209.24 g/mol
InChI Key: JBGNRLQHXRALAJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of cyclobutyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 5-amino-4-cyclobutyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-13-9(11)7(6-4-3-5-6)8(12-13)10(14)15-2/h6H,3-5,11H2,1-2H3

InChI Key

JBGNRLQHXRALAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)C2CCC2)N

Origin of Product

United States

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